N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride
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Overview
Description
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of bicyclic amides. This compound is characterized by its unique structural features, which include a bicyclic octane ring system and a substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic octane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Phenyl Group: The 2,4,6-trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Acetamide Formation: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Monohydrochloride Salt: The final compound can be converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
- N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-carboxamide
Uniqueness
N-(2,4,6-Trimethylphenyl)-8-azabicyclo(3.2.1)oct-2-ene-8-acetamide monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bicyclic ring system and substituted phenyl group make it a valuable compound for various research applications.
Properties
CAS No. |
123202-92-6 |
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Molecular Formula |
C18H25ClN2O |
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c1-12-9-13(2)18(14(3)10-12)19-17(21)11-20-15-5-4-6-16(20)8-7-15;/h4-5,9-10,15-16H,6-8,11H2,1-3H3,(H,19,21);1H |
InChI Key |
JWGRCHMRMYJOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2C=CC3)C.Cl |
Origin of Product |
United States |
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